molecular formula C18H18N2O2 B4146305 3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one

3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one

Cat. No.: B4146305
M. Wt: 294.3 g/mol
InChI Key: MVUBIMKPZOBKPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one typically involves the reaction of 3-methylphenol with 3-chloropropylamine to form 3-(3-methylphenoxy)propylamine. This intermediate is then reacted with anthranilic acid derivatives under cyclization conditions to yield the desired quinazolinone compound .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis. These methods are designed to optimize yield and purity while minimizing reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-substituted quinazolines
  • 2-methyl-3-substituted quinazolines
  • 2-methylthio-3-substituted quinazolines
  • 2,3-disubstituted quinazolines

Uniqueness

3-[3-(3-Methylphenoxy)propyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[3-(3-methylphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-14-6-4-7-15(12-14)22-11-5-10-20-13-19-17-9-3-2-8-16(17)18(20)21/h2-4,6-9,12-13H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUBIMKPZOBKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.